molecular formula C8H3Cl2F5OS B14062920 1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene

1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B14062920
M. Wt: 313.07 g/mol
InChI Key: QKKRZNRQYZKHFL-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms and functional groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene involves several steps, typically starting with a benzene derivative. The introduction of chloro, difluoromethoxy, and trifluoromethylthio groups is achieved through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives by removing halogen atoms or reducing the sulfur-containing group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms and functional groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(17-8(13,14)15)6(5(3)10)16-7(11)12/h1-2,7H

InChI Key

QKKRZNRQYZKHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1SC(F)(F)F)OC(F)F)Cl)Cl

Origin of Product

United States

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